(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol
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Overview
Description
(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of PAHs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol typically involves the metabolic activation of benzo(a)pyrene by cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. These enzymes convert benzo(a)pyrene to various epoxides, which are then hydrolyzed by epoxide hydrolase to form the corresponding dihydrodiols .
Industrial Production Methods
the metabolic pathways involving cytochrome P450 enzymes and epoxide hydrolase are crucial for its formation .
Chemical Reactions Analysis
Types of Reactions
(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diol epoxides, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon, benzo(a)pyrene.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include diol epoxides, which are known for their mutagenic and carcinogenic properties .
Scientific Research Applications
(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of (trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol involves its metabolic activation to diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets DNA and interacts with various DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene, also involved in the formation of DNA adducts.
Benzo(a)pyrene-7,8-diol-9,10-epoxide: A highly reactive diol epoxide formed from benzo(a)pyrene, known for its strong mutagenic and carcinogenic effects.
Uniqueness
(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol is unique due to its specific metabolic pathway and the formation of distinct diol epoxides. Its study provides insights into the metabolic activation of PAHs and their role in carcinogenesis .
Properties
CAS No. |
79418-89-6 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(9S,10S)-7-methyl-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C21H16O2/c1-11-9-17(22)21(23)20-15-8-7-13-4-2-3-12-5-6-14(10-16(11)20)19(15)18(12)13/h2-10,17,21-23H,1H3/t17-,21+/m0/s1 |
InChI Key |
CFZQOIPNDSZDJS-LAUBAEHRSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Canonical SMILES |
CC1=CC(C(C2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Origin of Product |
United States |
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